![molecular formula C16H17N3O2 B2619826 N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide CAS No. 2128674-39-3](/img/structure/B2619826.png)
N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as CPI-613, this compound is a novel anticancer agent that has been shown to have promising results in preclinical studies. In
Mechanism of Action
The mechanism of action of N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide is complex and not yet fully understood. However, it is believed to target the mitochondrial tricarboxylic acid cycle, leading to the disruption of energy metabolism in cancer cells. This disruption ultimately results in cell death.
Biochemical and Physiological Effects:
N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, the compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to improve mitochondrial function and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide is its potent anticancer activity. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, the compound also has some limitations. It is relatively expensive and has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are many potential future directions for research on N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide. Some possible areas of focus include:
1. Further elucidation of the compound's mechanism of action, particularly with regard to its effects on mitochondrial metabolism.
2. Development of more efficient synthesis methods to reduce the cost of the compound and increase its availability for research.
3. Exploration of the compound's potential applications in other diseases, such as neurodegenerative disorders.
4. Investigation of the compound's potential as a combination therapy with other anticancer agents.
5. Development of new formulations of the compound to improve its solubility and bioavailability.
Conclusion:
N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide is a promising compound with potential applications in scientific research. Its potent anticancer activity, anti-inflammatory and antioxidant properties, and ability to improve mitochondrial function make it a valuable tool for studying cancer biology and developing new cancer therapies. While there are some limitations to working with the compound, there are also many potential future directions for research that could further our understanding of its mechanisms of action and potential applications.
Synthesis Methods
The synthesis of N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide involves the condensation of 2-methyl-1,4-naphthoquinone with acrylonitrile in the presence of a base. The resulting product is then subjected to a series of chemical reactions to yield the final compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide has been studied extensively for its potential applications in scientific research. The compound has been shown to have potent anticancer activity, particularly against pancreatic cancer cells. It has also been shown to have synergistic effects with other anticancer agents, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-[(2S,3S)-2-(1-phenylimidazol-2-yl)oxolan-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-14(20)18-13-8-11-21-15(13)16-17-9-10-19(16)12-6-4-3-5-7-12/h2-7,9-10,13,15H,1,8,11H2,(H,18,20)/t13-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLVNMIHWDTHAG-ZFWWWQNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCOC1C2=NC=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@H]1CCO[C@@H]1C2=NC=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[(2s,3s)-2-(1-Phenyl-1h-imidazol-2-yl)oxolan-3-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



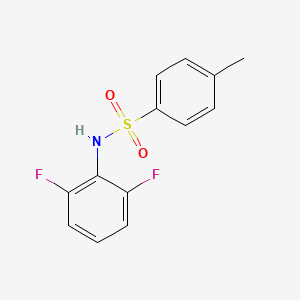
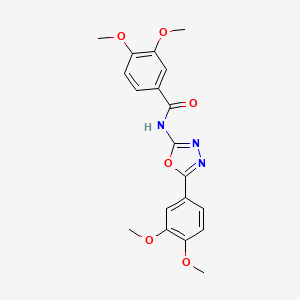
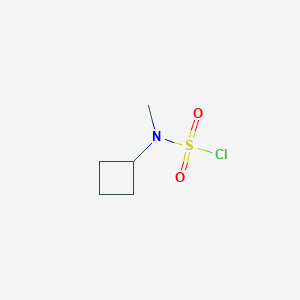
![1-(4-Methylsulfanylphenyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2619753.png)
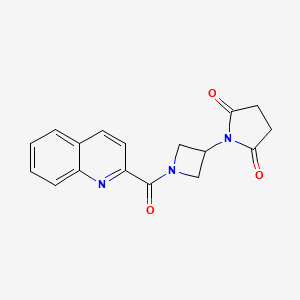
methanone oxime](/img/structure/B2619755.png)
![ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B2619757.png)
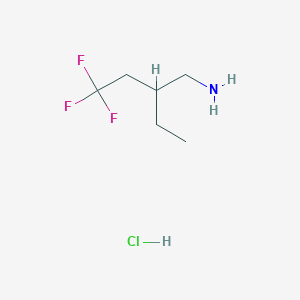
![5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B2619760.png)
![(Z)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2619763.png)
![5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2619764.png)
![4-benzoyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2619766.png)